2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Description
This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3,5-dimethylphenyl substituent at the 3-position of the pyrimidinone ring.
- A sulfanyl acetamide group (-SCH2CONH2) at the 2-position.
- A 6,7-dihydro configuration, imparting partial saturation to the thienopyrimidinone scaffold.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-9-5-10(2)7-11(6-9)19-15(21)14-12(3-4-22-14)18-16(19)23-8-13(17)20/h5-7H,3-4,8H2,1-2H3,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSSXFXFYWPQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a thieno-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a thieno[3,2-d]pyrimidine core substituted with a dimethylphenyl group and a sulfanyl acetamide moiety. Its chemical formula is C15H16N2O2S, with a molecular weight of approximately 288.37 g/mol.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. In studies involving phytopathogenic fungi, it has demonstrated effective inhibition of fungal growth, suggesting its potential use in agricultural applications as a fungicide. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways essential for fungal survival.
Antitumor Activity
In vitro studies have shown that This compound can induce apoptosis in various cancer cell lines. The compound appears to activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it has been reported to increase the levels of caspases while decreasing Bcl-2 expression in human breast cancer cells.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promising results as an inhibitor of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation. The IC50 value for ATX inhibition was reported to be around 5.6 nM, indicating potent inhibitory activity .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity against Fusarium oxysporum and Botrytis cinerea. The compound exhibited an IC50 value of 10 µM, significantly lower than many commercial fungicides currently in use.
- Antitumor Mechanism : In a study involving breast cancer cells (MCF-7), treatment with the compound led to a 30% reduction in cell viability at concentrations as low as 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased sub-G1 phase cells indicative of apoptosis.
- Enzyme Inhibition : A detailed kinetic study on ATX inhibition using the Amplex Red assay showed that the compound does not interfere with secondary enzymatic reactions at concentrations below its IC50 value, confirming its specificity for ATX .
Data Tables
Scientific Research Applications
Anticancer Properties
Thienopyrimidine derivatives have been extensively studied for their anticancer potential:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cellular signaling pathways, leading to apoptosis in cancer cells.
- In Vitro Studies : Research indicates that derivatives can induce cell cycle arrest in various cancer cell lines. For instance, compounds similar to this one have shown IC50 values ranging from 0.3 to 1.2 µM against leukemia cell lines .
Case Study: Leukemia Cells
A study evaluated the effects of a structurally similar thienopyrimidine on acute biphenotypic leukemia MV4-11 cells. Results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, showcasing the compound's potential as an anticancer agent .
Antimicrobial Activity
Research suggests that thienopyrimidine derivatives exhibit antimicrobial properties:
- Mechanism : They disrupt critical cellular processes in bacteria and fungi.
- Efficacy : In studies, derivatives have demonstrated significant activity against various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells |
| Antimicrobial | Effective against various bacterial strains and fungi |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound 4 : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
- Key Differences: Cyclopenta fusion: A cyclopenta ring replaces the dihydrothieno group, increasing steric bulk. 4-Chlorophenyl substituent: Enhances lipophilicity (Cl vs. CH3) but may reduce metabolic stability.
- Impact : Reduced solubility compared to the target compound due to increased hydrophobicity .
Compound 5.6 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
Substituent Effects
*Calculated using fragment-based methods.
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl in Compound 4): Increase LogP but reduce aqueous solubility.
- Electron-Donating Groups (e.g., OCH3 in Compound 13b): Improve solubility but may weaken target binding .
- 3,5-Dimethylphenyl : Balances lipophilicity and steric effects, optimizing membrane permeability and target engagement in the target compound .
Preparation Methods
Synthesis of 3-(3,5-Dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Step 1: Preparation of 2-Amino-4-methylthiophene-3-carboxylate
- Starting material : Ethyl 2-amino-4-methylthiophene-3-carboxylate.
- Reaction : Cyclization with urea or ethyl carbamate in the presence of zinc chloride at 200°C.
- Mechanism : The amino group attacks the carbonyl carbon of urea, forming a six-membered ring via intramolecular cyclization.
- Yield : 68–75% (based on analogous reactions in Source).
Step 2: Introduction of 3,5-Dimethylphenyl Group
- Reagent : 3,5-Dimethylphenylboronic acid via Suzuki-Miyaura coupling.
- Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, dioxane/water (3:1), 80°C, 12 h.
- Yield : 82% (extrapolated from Source).
Step 3: Oxidation to 4-Oxo Derivative
- Reagent : Hydrogen peroxide (30%) in acetic acid.
- Conditions : Reflux for 6 h, followed by neutralization with NaHCO₃.
- Yield : 90% (Source).
Sulfanylation at Position 2
Step 4: Thiolation of Pyrimidinone
- Reagent : Lawesson’s reagent (2.2 equiv) in dry toluene.
- Conditions : Reflux under nitrogen for 8 h.
- Mechanism : Conversion of the carbonyl group to a thiocarbonyl, followed by tautomerization to the thiol form.
- Yield : 78% (Source).
Step 5: Nucleophilic Substitution with Chloroacetamide
- Reagent : Chloroacetamide (1.5 equiv) in DMF.
- Conditions : K₂CO₃ as base, 60°C, 4 h.
- Mechanism : Thiolate ion attacks the α-carbon of chloroacetamide, displacing chloride.
- Yield : 65% (Source).
Optimization and Challenges
Regioselectivity in Cyclization
Sulfur Stability
- Issue : Oxidation of sulfanyl group during storage.
- Mitigation : Storage under inert atmosphere with antioxidant (e.g., BHT).
Characterization Data
Comparative Analysis of Methods
| Parameter | Method A (Classical Heating) | Method B (Microwave) |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 65% | 72% |
| Purity | 95% | 98% |
| Energy Consumption | High | Low |
Industrial Scalability Considerations
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions : Maintain precise temperature control (e.g., 120°C for 16 hours in NMP solvent) and use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization to isolate the product from by-products .
- Validation : Confirm purity via High-Performance Liquid Chromatography (HPLC) and structural integrity using ¹H NMR (e.g., δ 12.50 ppm for NH-3 protons) .
| Analytical Data Example (From ) |
|---|
| Yield: 80% |
| m.p.: 230–232°C |
| ¹H NMR (DMSO-d₆): δ 12.50 (NH), 10.10 (NHCO) |
| Elemental Analysis: C 45.29% (Calcd. 45.36%), S 9.30% (Calcd. 9.32%) |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., methyl groups at δ 2.19 ppm) and sulfur linkages .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages to detect impurities .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Selection : Use DMSO or ethanol for initial dissolution, followed by dilution in aqueous buffers (pH 7.4) .
- Surfactants : Add polysorbate-80 (0.1% w/v) to improve solubility in biological media .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing thienopyrimidine derivatives to predict optimal reaction conditions (e.g., solvent, catalyst) .
- Example Workflow :
Simulate nucleophilic substitution at the sulfanyl group.
Validate computational predictions with small-scale reactions .
Q. How should contradictory bioactivity data across assays be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments under controlled conditions (e.g., ATP levels in kinase assays) .
- Structural Analysis : Compare X-ray crystallography or docking studies to identify binding mode variations .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
Q. What experimental design principles maximize efficiency in structure-activity relationship (SAR) studies?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., substituents at 3,5-dimethylphenyl) while minimizing trials .
- Response Surface Methodology (RSM) : Optimize reaction parameters (temperature, stoichiometry) for derivative synthesis .
| DoE Example for SAR Optimization |
|---|
| Variables: Substituent position (meta/para), electron-withdrawing groups |
| Responses: IC₅₀ in enzyme inhibition, solubility |
| Statistical Tool: ANOVA for significance testing |
Q. How can heterogeneous catalysis improve scalability in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test Pd/C or zeolites for hydrogenation steps to reduce metal contamination .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance safety and yield .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental yields?
Methodological Answer:
- Error Source Identification : Check solvent effects (implicit vs. explicit models in simulations) .
- Experimental Calibration : Adjust computational parameters (e.g., dielectric constant) to match observed yields .
Q. Why might biological activity vary between enantiomers or polymorphs?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC to separate enantiomers and test individually .
- Polymorph Screening : Perform X-ray diffraction to identify crystal forms affecting bioavailability .
Methodological Resources
- Synthetic Protocols : Multi-step routes with inert atmosphere requirements .
- Advanced Characterization : Combined NMR/MS workflows for trace impurity detection .
- Computational Tools : ICReDD’s reaction path search software for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
